molecular formula C15H12O5 B1247573 2,7,4'-Trihydroxyisoflavanone

2,7,4'-Trihydroxyisoflavanone

Cat. No. B1247573
M. Wt: 272.25 g/mol
InChI Key: YACUBWOKTPOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanone that is isoflavanone with hydroxy substituents at positions 2, 7 and 4'. It is a hydroxyisoflavanone and a lactol.

Scientific Research Applications

Enzymatic Characterization and Biosynthesis

  • Enzymatic Role in Isoflavonoid Formation : 2-Hydroxyisoflavanone dehydratase, an enzyme crucial in the formation of the isoflavonoid skeleton, was characterized from Pueraria lobata cell cultures. This enzyme specifically interacts with 2,7,4'-trihydroxyisoflavanone, indicating its importance in isoflavonoid biosynthesis (Hakamatsuka, Mori, Ishida, Ebizuka, & Sankawa, 1998).
  • Molecular Characterization in Soybean : A study on soybean (Glycine max) characterized a cytochrome P450 enzyme that converts flavanones to isoflavonoids, a process likely involving 2,7,4'-trihydroxyisoflavanone. This indicates the compound's role in plant isoflavonoid biosynthesis (Steele, Gijzen, Qutob, & Dixon, 1999).

Chemical Synthesis and Applications

  • Synthesis for Bioactivity Studies : A large-scale synthesis method for 6,7,4'-trihydroxyisoflavanone, closely related to 2,7,4'-trihydroxyisoflavanone, has been developed for bioactivity studies and potential drug development, indicating the compound's pharmacological significance (Liu et al., 2014).

Antimicrobial and Antioxidant Properties

  • Antibacterial and Antioxidant Activity : Isolated compounds from Erythrina livingstoniana, including flavanones structurally related to 2,7,4'-trihydroxyisoflavanone, exhibited notable antibacterial and antioxidant properties. This suggests potential antimicrobial and health-promoting applications of similar compounds (Bedane et al., 2015).

Photoprotection and Stress Response in Plants

  • UV-Induced Accumulation in Plants : Research on Astragalus membranaceus demonstrated that ultraviolet irradiation induces the accumulation of isoflavonoids, possibly including derivatives of 2,7,4'-trihydroxyisoflavanone. This suggests a role in plant stress responses and photoprotection (Xu et al., 2011).

properties

Product Name

2,7,4'-Trihydroxyisoflavanone

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H

InChI Key

YACUBWOKTPOMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O

synonyms

2,7,4'-trihydroxyisoflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 2
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 3
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 4
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 5
2,7,4'-Trihydroxyisoflavanone
Reactant of Route 6
2,7,4'-Trihydroxyisoflavanone

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